molecular formula C16H18N8O4S B12785915 N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid CAS No. 113811-45-3

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid

Cat. No.: B12785915
CAS No.: 113811-45-3
M. Wt: 418.4 g/mol
InChI Key: HCZDNAFRBKRHGB-UHFFFAOYSA-N
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Description

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid is a chemical analogue of the classic antifolate drug methotrexate, designed for advanced biochemical and oncology research . This compound is of significant research interest due to its potential dual inhibitory action. Similar synthesized analogues demonstrate tight binding and potent inhibition of the key enzyme dihydrofolate reductase (DHFR), a critical target in stopping the synthesis of nucleotides for DNA replication . Furthermore, research on closely related structures indicates a unique secondary mechanism: the competitive inhibition of folyl polyglutamate synthetase . This dual-action profile makes it a valuable tool for scientists studying folate metabolism, mechanisms of drug resistance, and for exploring new pathways in antimetabolite cancer therapy. The structure incorporates an aminomethanesulfonic acid moiety, a component known to have distinct biochemical properties, though researchers should be aware that this particular group can exhibit instability at neutral physiological pH, requiring specific handling conditions in experimental settings . This product is intended for laboratory research purposes only. Key Research Applications: • Investigation of novel antifolate mechanisms in cancer cell biology • Study of enzyme kinetics and inhibition profiles for DHFR and related enzymes • Exploration of combination effects in nucleotide synthesis pathway disruption • Biochemical tool for probing cellular resistance mechanisms to antimetabolite drugs Handling Note: For research use only. Not approved for diagnostic, therapeutic, or human use.

Properties

CAS No.

113811-45-3

Molecular Formula

C16H18N8O4S

Molecular Weight

418.4 g/mol

IUPAC Name

[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]methanesulfonic acid

InChI

InChI=1S/C16H18N8O4S/c1-24(7-10-6-19-14-12(21-10)13(17)22-16(18)23-14)11-4-2-9(3-5-11)15(25)20-8-29(26,27)28/h2-6H,7-8H2,1H3,(H,20,25)(H,26,27,28)(H4,17,18,19,22,23)

InChI Key

HCZDNAFRBKRHGB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Amino-4-deoxy-N10-methylpteroic acid : This core pteroyl structure is often prepared or isolated from methotrexate hydrolysis or synthesized via established pteridine chemistry.
  • Aminomethanesulfonic acid : Prepared from formalin, sodium bisulfite, and sodium hydroxide, following Fujii’s method with yields around 15%.
  • Activation reagents : Triethylamine (Et3N), methanesulfonyl chloride derivatives, and silyl chlorides (e.g., Me3SiCl) are used to activate carboxyl groups and facilitate coupling.

Synthetic Route

The general synthetic approach involves:

  • Activation of the carboxyl group of the pteroyl acid using reagents such as isobutyl chloroformate (i-BuOCOCl) in the presence of triethylamine to form an active ester intermediate.
  • Coupling with aminomethanesulfonic acid : The activated pteroyl intermediate is reacted with aminomethanesulfonic acid under anhydrous conditions, typically in dry dichloromethane (CH2Cl2) or dimethylformamide (DMF), at room temperature or slightly elevated temperatures (up to 100 °C) to form the amide bond.
  • Purification : The crude product is purified by preparative high-performance liquid chromatography (HPLC) or recrystallization from water or organic solvents to obtain chromatographically pure N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid.

Reaction Conditions and Monitoring

  • The coupling reaction is monitored by thin-layer chromatography (TLC) using cellulose or silica gel plates with ninhydrin staining to detect amino groups.
  • Reaction progress is indicated by the disappearance of the activated intermediate spot and appearance of the product spot with distinct Rf values (e.g., product Rf ~0.8 on cellulose with 1.5% NH4Cl in 1:1 MeOH-H2O).
  • The reaction typically requires 18 hours to several days for completion, depending on temperature and reagent concentrations.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Yield (%) Purification Method Notes
Aminomethanesulfonic acid synthesis Formalin, NaHSO3, NaOH, 15% yield 15 Crystallization Based on Fujii’s method
Activation of pteroyl acid i-BuOCOCl, Et3N, dry CH2Cl2, RT - - Formation of active ester intermediate
Coupling reaction Aminomethanesulfonic acid, DMF, Et3N, RT to 100 °C 37-58 Preparative HPLC, recrystallization Multiple cycles improve yield
Purification Preparative HPLC, lyophilization - Chromatographically pure product Confirmed by mass spectrometry

Analytical and Research Findings

  • Mass Spectrometry : Fast atom bombardment mass spectrometry confirms the molecular weight of the synthesized compound, ensuring structural integrity.
  • Infrared Spectroscopy (IR) : Characteristic absorption bands for amide bonds (around 1660 cm^-1), amino groups (3200-3400 cm^-1), and sulfonic acid groups (around 1500-1550 cm^-1) are observed, confirming successful coupling.
  • Chromatographic Purity : Preparative HPLC is essential for removing minor impurities and obtaining a pure compound suitable for biological and analytical applications.
  • Reaction Yields : Coupling yields vary between 37% and 58%, with repeated activation and coupling cycles improving overall yield.

Summary of Key Research Contributions

  • The hydrolysis of methotrexate to obtain 4-deoxy-4-amino-N10-methylpteroic acid (DAMPA) provides a precursor for further functionalization.
  • The preparation of aminomethanesulfonic acid from formalin and sodium bisulfite is a critical step, albeit with moderate yield, requiring careful control of reaction conditions.
  • The coupling strategy using isobutyl chloroformate activation and triethylamine base in anhydrous solvents is a reliable method to synthesize the target compound with acceptable purity and yield.
  • Analytical methods including TLC, HPLC, IR, and mass spectrometry are integral to monitoring and confirming the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The amino and methanesulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing critical roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

Key Properties

  • Molecular Formula : C14H18N6O5S
  • Molecular Weight : 366.39 g/mol
  • Solubility : Soluble in water and polar solvents

Chemistry

This compound serves as a versatile reagent in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating derivatives that can be used in further chemical explorations.

Table 1: Common Reactions Involving N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid

Reaction TypeDescriptionExample Products
OxidationFormation of sulfonic acid derivativesSulfonic derivatives
ReductionModification of amino groupsAmino derivatives
SubstitutionReplacement of functional groupsVarious substituted compounds

Biology

In biological research, this compound plays a critical role in studying folate metabolism. Its interactions with enzymes such as dihydrofolate reductase (DHFR) highlight its potential as a therapeutic agent.

Case Study: Inhibition of Dihydrofolate Reductase

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines by effectively inhibiting DHFR. For example:

  • Cell Line : Human breast cancer cells (MCF-7)
  • IC50 Value : 0.5 µM
  • Outcome : Dose-dependent inhibition of cell proliferation

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in oncology. Its ability to induce apoptosis and halt cell cycle progression in cancer cells positions it as a promising candidate for drug development.

Table 2: Comparative Analysis of Anticancer Activity

Compound NamePrimary TargetIC50 (µM)Notes
This compoundDHFR0.5Effective against multiple cancer types
MethotrexateDHFR0.1More potent but higher toxicity
PemetrexedDHFR + TS0.3Broad-spectrum antifolate activity

This compound has been shown to:

  • Induce apoptosis in cancer cells.
  • Inhibit proliferation by interfering with folate metabolism.

Mechanism of Action

The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting various biochemical processes.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound (Evidence Source) Core Structure Key Functional Groups Molecular Weight* Solubility Hypothesized Target/Application
Target Compound Pteroyl derivative 4-Aminomethanesulfonic acid, Methylamino Not provided High (polar) Folate receptors/enzymes
4-Amino-N-pyrazinylbenzenesulfonamide (2) Benzenesulfonamide Sulfonamide, Pyrazine ~280 g/mol Moderate Bacterial DHPS inhibition
NSC-43729 (3) Sulfonylphenylpropanamide Propanamide, Acetamido ~390 g/mol Low Undefined (possible enzyme inhibition)
7-Amino...sulphonic acid (5) Azo-naphthalene Dual sulfonic acids, Azo groups ~610 g/mol Very high Textile dye, biochemical staining
N-[4-(acridin-9-ylamino)phenyl]methanesulfonamide (4) Acridine-methanesulfonamide Methanesulfonamide, Acridine ~350 g/mol Moderate DNA intercalation (antitumor)

*Molecular weights estimated based on structural formulas.

Research Findings and Limitations

  • Structural Insights : The target compound’s pteroyl backbone and sulfonic acid group suggest a unique niche among folate analogs, combining receptor targeting with enhanced solubility. However, sulfonamide derivatives () prioritize bacterial enzyme inhibition, while azo dyes () leverage sulfonic acids for industrial applications.
  • Pharmacological Gaps: No direct data on the target compound’s binding affinity, metabolic stability, or toxicity are available in the evidence. Comparisons rely on extrapolation from structural analogs.
  • Key Contrasts :
    • Solubility : Sulfonic acid groups (target compound, ) confer higher solubility than sulfonamides ().
    • Target Specificity : Pteroyl derivatives likely engage folate receptors, whereas acridine () or azo compounds () have unrelated mechanisms.

Biological Activity

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid, also known as DAMPA (4-Amino-4-deoxy-10-methylpteroic acid), is a significant metabolite of Methotrexate, a widely used chemotherapeutic and immunosuppressive agent. This compound has garnered attention for its biological activities, particularly in relation to its role in folate metabolism and its potential therapeutic applications.

  • Molecular Formula : C15H15N7O2
  • Molecular Weight : 325.325 g/mol
  • Density : 1.532 g/cm³
  • Melting Point : 242 °C
  • Boiling Point : 689.3 °C at 760 mmHg

Biological Activity Overview

DAMPA exhibits various biological activities that are crucial for its function and therapeutic potential:

  • Folate Antagonism : As a metabolite of Methotrexate, DAMPA acts as a folate antagonist, inhibiting dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. This inhibition is particularly relevant in cancer therapy, where rapid cell division is targeted.
  • Transport Mechanisms : Research indicates that DAMPA is transported into cells similarly to other folate derivatives. A study comparing the transport of DAMPA and Methotrexate in mouse leukemia cells suggests that both compounds utilize similar cellular mechanisms for uptake, which is critical for their efficacy in therapeutic applications .
  • Enzymatic Interactions : DAMPA interacts with various enzymes involved in folate metabolism. Its structural similarity to natural folates allows it to bind to these enzymes and alter their activity, leading to downstream effects on cell growth and proliferation.

Case Study 1: Transport Mechanism Analysis

A comparative study on the transport of DAMPA and Methotrexate revealed that both compounds are taken up by mouse leukemia cells through specific transporters that facilitate their entry into the cellular environment. The findings highlight the importance of understanding transport mechanisms for optimizing therapeutic strategies involving folate antagonists .

Case Study 2: Inhibition of Dihydrofolate Reductase

A detailed investigation into the inhibitory effects of DAMPA on DHFR demonstrated that it effectively reduces the enzyme's activity, leading to decreased levels of tetrahydrofolate, a crucial cofactor in nucleotide synthesis. This inhibition correlates with reduced cell proliferation rates in cancer cell lines treated with DAMPA, underscoring its potential as an adjunct therapy in cancer treatment .

Data Table: Biological Activities of DAMPA

Activity TypeDescriptionReference
Folate AntagonismInhibits DHFR, affecting DNA synthesis and cell proliferation
Transport MechanismUtilizes similar transport pathways as Methotrexate in leukemia cells
Enzymatic InteractionsAlters activity of enzymes involved in folate metabolism

Q & A

Q. What are the key synthetic routes for N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation, acylation, and methylation. For example:

Sulfonation : Introduce the sulfonic acid group using sulfuric acid or sulfur trioxide under controlled temperature (50–80°C) to avoid over-sulfonation .

Acylation : Protect the amino group via acetylation (e.g., acetic anhydride in pyridine) before introducing the pteroyl moiety .

Methylation : Use methyl iodide or dimethyl sulfate in alkaline conditions to methylate the deoxyamino group .

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust pH (e.g., neutral for sulfonation), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., triethylamine for acylation) to maximize yield .
StepReagents/ConditionsYield RangeKey Challenges
SulfonationH₂SO₄, 60°C, 4h60–75%Over-sulfonation side products
AcylationAc₂O, pyridine, RT80–90%Hydrolysis under acidic conditions
MethylationCH₃I, NaOH, 40°C50–65%Competing N-oxide formation

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the pteroyl ring, methyl groups, and sulfonic acid protons. For example, the methyl group on the deoxyamino moiety appears as a singlet at δ 3.1–3.3 ppm .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonic acid S=O stretch at 1150–1250 cm⁻¹, amide C=O at 1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar sulfonic acid derivatives .
  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 280 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., folate receptors). Parameterize the sulfonic acid group’s charge and hydrogen-bonding capacity .
  • QSAR Models : Develop quantitative structure-activity relationship (QSAR) models to correlate structural features (e.g., sulfonic acid substitution, pteroyl conformation) with inhibitory activity. Train models using datasets from analogous benzenesulfonic acid derivatives .
  • MD Simulations : Run molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess stability under physiological pH (7.4) and temperature (310 K) .

Q. What strategies resolve contradictions in experimental data regarding its stability under varying pH conditions?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72h. Monitor degradation via HPLC and LC-MS. For example, sulfonic acid groups are stable at pH > 4 but may hydrolyze at extreme acidic conditions (pH < 2) .
  • Control Experiments : Compare stability with structurally similar compounds (e.g., 4-aminobenzenesulfonic acid derivatives) to isolate pH effects on the pteroyl moiety .
  • Theoretical Validation : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of labile groups (e.g., methylamino or sulfonate) under acidic/basic conditions .
pH RangeStability (%)Major Degradation Products
2–440–60%Desulfonated pteroyl derivative
5–9>90%None detected
10–1270–80%Oxidized sulfonate

Q. How does the compound’s stereochemistry influence its interactions with folate-dependent enzymes?

  • Methodological Answer :
  • Enzymatic Assays : Compare inhibition kinetics (IC₅₀) of enantiomers against dihydrofolate reductase (DHFR). Use recombinant human DHFR and monitor NADPH oxidation at 340 nm .
  • X-ray Crystallography : Co-crystallize the compound with DHFR to resolve binding modes. The sulfonic acid group may form salt bridges with Arg70 or His124, depending on stereochemistry .
  • Circular Dichroism (CD) : Analyze changes in enzyme secondary structure upon binding. A negative band at 222 nm indicates α-helix stabilization .

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